1,2-didecanoyl-sn-glycero-3-phospho-L-serine (sodium salt)
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Overview
Description
1,2-didecanoyl-sn-glycero-3-phospho-L-serine (sodium salt): is a synthetic phospholipid compound. It is a derivative of phosphatidylserine, a class of phospholipids that are crucial components of cell membranes. This compound is characterized by the presence of two decanoyl (C10) fatty acid chains attached to the glycerol backbone, a phosphate group, and an L-serine moiety. The sodium salt form enhances its solubility in aqueous solutions, making it suitable for various biochemical and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2-didecanoyl-sn-glycero-3-phospho-L-serine (sodium salt) is typically synthesized through a multi-step chemical process:
Esterification: The synthesis begins with the esterification of glycerol with decanoic acid to form 1,2-didecanoyl-sn-glycerol.
Phosphorylation: The next step involves the phosphorylation of 1,2-didecanoyl-sn-glycerol using a phosphorylating agent such as phosphorus oxychloride (POCl3) to introduce the phosphate group.
Coupling with L-serine: The phosphorylated intermediate is then coupled with L-serine in the presence of a base like sodium hydroxide (NaOH) to form the final product, 1,2-didecanoyl-sn-glycero-3-phospho-L-serine (sodium salt).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Esterification: Large-scale esterification of glycerol with decanoic acid.
Continuous Phosphorylation: Continuous flow reactors are used for the phosphorylation step to ensure consistent product quality.
Automated Coupling: Automated systems are employed for the coupling reaction with L-serine, followed by purification steps such as crystallization and filtration to obtain the pure sodium salt form.
Chemical Reactions Analysis
Types of Reactions: 1,2-didecanoyl-sn-glycero-3-phospho-L-serine (sodium salt) undergoes various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield glycerol, decanoic acid, and phosphoserine.
Oxidation: The fatty acid chains can undergo oxidation reactions, leading to the formation of peroxides and other oxidative degradation products.
Common Reagents and Conditions:
Hydrolysis: Typically performed using hydrochloric acid (HCl) or sodium hydroxide (NaOH) at elevated temperatures.
Oxidation: Carried out using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Substitution: Involves nucleophiles like amines or alcohols under mild conditions.
Major Products Formed:
Hydrolysis: Glycerol, decanoic acid, and phosphoserine.
Oxidation: Peroxides and other oxidative degradation products.
Substitution: Various phospholipid derivatives depending on the nucleophile used.
Scientific Research Applications
1,2-didecanoyl-sn-glycero-3-phospho-L-serine (sodium salt) has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying phospholipid behavior and interactions in membranes.
Biology: Employed in the preparation of liposomes and other lipid-based delivery systems for drug delivery and gene therapy.
Medicine: Investigated for its potential neuroprotective effects and its role in enhancing cognitive functions.
Industry: Utilized in the formulation of cosmetics and personal care products due to its emulsifying properties
Mechanism of Action
The mechanism of action of 1,2-didecanoyl-sn-glycero-3-phospho-L-serine (sodium salt) involves its integration into cell membranes, where it influences membrane fluidity and stability. The compound interacts with membrane proteins and other lipids, modulating their functions. In the context of drug delivery, it forms liposomes that encapsulate therapeutic agents, facilitating their targeted delivery and controlled release .
Comparison with Similar Compounds
1,2-Dioleoyl-sn-glycero-3-phospho-L-serine (sodium salt): Contains oleic acid chains instead of decanoic acid chains, leading to different membrane properties.
1,2-Dimyristoyl-sn-glycero-3-phospho-L-serine (sodium salt): Contains myristic acid chains, which affect its melting point and membrane interactions.
1,2-Dioctanoyl-sn-glycero-3-phospho-L-serine (sodium salt): Contains octanoic acid chains, resulting in different solubility and stability characteristics.
Uniqueness: 1,2-didecanoyl-sn-glycero-3-phospho-L-serine (sodium salt) is unique due to its specific fatty acid composition, which imparts distinct physical and chemical properties. Its decanoyl chains provide a balance between hydrophobicity and hydrophilicity, making it suitable for various applications in research and industry .
Properties
Molecular Formula |
C26H49NNaO10P |
---|---|
Molecular Weight |
589.6 g/mol |
IUPAC Name |
sodium;2-azaniumyl-3-[[(2R)-2,3-di(decanoyloxy)propoxy]-oxidophosphoryl]oxypropanoate |
InChI |
InChI=1S/C26H50NO10P.Na/c1-3-5-7-9-11-13-15-17-24(28)34-19-22(20-35-38(32,33)36-21-23(27)26(30)31)37-25(29)18-16-14-12-10-8-6-4-2;/h22-23H,3-21,27H2,1-2H3,(H,30,31)(H,32,33);/q;+1/p-1/t22-,23?;/m1./s1 |
InChI Key |
MNHRZRUSKRPBDA-GCUSPBPKSA-M |
Isomeric SMILES |
CCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC(C(=O)[O-])[NH3+])OC(=O)CCCCCCCCC.[Na+] |
Canonical SMILES |
CCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(C(=O)[O-])[NH3+])OC(=O)CCCCCCCCC.[Na+] |
Origin of Product |
United States |
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